molecular formula C14H20ClNO2 B1451414 1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185303-35-8

1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1451414
M. Wt: 269.77 g/mol
InChI Key: BLCKVSQCPOYEIO-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound used for proteomics research . It has a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride is utilized in the synthesis of various chemical compounds with potential medicinal applications. For instance, it has been involved in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, indicating its role in medicinal chemistry synthesis, particularly as an inhibitor for the Serine palmitoyl transferase enzyme, which is relevant in sphingolipid metabolism and associated diseases (Magano, Kiser, Shine, & Chen, 2014).

Crystal Structure Analysis

The compound has also been characterized for its crystal and molecular structure, providing insights into its physical and chemical properties. The study of 4-carboxypiperidinium chloride (a related compound) through single-crystal X-ray diffraction offers foundational knowledge for understanding the structural characteristics of similar compounds, which is crucial in the design and development of new pharmaceutical agents (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Anticancer Agent Development

In the field of anticancer research, propanamide derivatives bearing a piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrid structure have been synthesized and evaluated as promising anticancer agents. This showcases the compound's potential as a scaffold for developing novel therapeutic agents targeting cancer (Rehman et al., 2018).

Safety And Hazards

“1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is classified as an irritant . More detailed safety data and hazards were not found in the search results.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(10-15)14(16)17;/h4-7,13H,2-3,8-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCKVSQCPOYEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

CAS RN

1185303-35-8
Record name 3-Piperidinecarboxylic acid, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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